molecular formula C7H12BrNO B1275042 Morpholine, 4-(2-bromo-2-propenyl)- CAS No. 37828-83-4

Morpholine, 4-(2-bromo-2-propenyl)-

Cat. No.: B1275042
CAS No.: 37828-83-4
M. Wt: 206.08 g/mol
InChI Key: NGJIFSVCTDWVQT-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-bromo-2-propenyl)- is an organic compound that features a morpholine ring substituted with a 2-bromo-2-propenyl group

Mechanism of Action

Target of Action

Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Result of Action

The result of the action of Morpholine, 4-(2-bromo-2-propenyl)- is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a key step in organic synthesis, allowing for the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of Morpholine, 4-(2-bromo-2-propenyl)- is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under a variety of conditions, making it a versatile tool in organic synthesis . The stability and efficacy of the compound can be affected by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-bromo-2-propenyl)- typically involves the reaction of morpholine with 2-bromo-2-propenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-bromo-2-propenyl)- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other reduced forms.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or radicals.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Addition Reactions: Electrophiles like halogens, hydrogen halides, or radicals generated from peroxides.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers.

    Oxidation: Products include epoxides, alcohols, or carboxylic acids.

    Reduction: Products include alkanes or other reduced hydrocarbons.

    Addition Reactions: Products include halogenated compounds or addition products with various electrophiles.

Scientific Research Applications

Morpholine, 4-(2-bromo-2-propenyl)- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the 2-bromo-2-propenyl substitution.

    4-(2-Chloro-2-propenyl)morpholine: Similar structure with a chlorine atom instead of bromine.

    4-(2-Iodo-2-propenyl)morpholine: Similar structure with an iodine atom instead of bromine.

Uniqueness

Morpholine, 4-(2-bromo-2-propenyl)- is unique due to the presence of the 2-bromo-2-propenyl group, which imparts distinct reactivity and chemical properties. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine or iodine, making this compound particularly useful in organic synthesis and other applications.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIFSVCTDWVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403903
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37828-83-4
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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